molecular formula C17H17Cl2N3O4S B2907311 1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea CAS No. 1203155-47-8

1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Cat. No.: B2907311
CAS No.: 1203155-47-8
M. Wt: 430.3
InChI Key: OTCMGPUJOKHILX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups linked by a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the dichlorophenyl and methoxyphenyl intermediates, followed by their coupling through a urea linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its chemical properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, potentially modifying its activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new bioactive agents.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)urea
  • 1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Comparison: Compared to these similar compounds, 1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is unique due to the presence of both the methoxy and dioxidoisothiazolidinyl groups

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S/c1-26-16-6-4-12(22-7-2-8-27(22,24)25)10-15(16)21-17(23)20-11-3-5-13(18)14(19)9-11/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCMGPUJOKHILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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